Cysteine thiol probe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les sondes thiol de cystéine sont des composés chimiques spécialisés conçus pour réagir avec les groupes thiol des résidus de cystéine dans les protéines et les peptides. Ces sondes sont largement utilisées en recherche biochimique et biophysique pour étudier la structure, la fonction et les interactions des protéines. Le groupe thiol dans la cystéine est hautement réactif, ce qui en fait une cible idéale pour le marquage et la détection à l'aide de ces sondes .

Mécanisme D'action

Target of Action

The primary targets of the Cysteine Thiol Probe are thiol-containing compounds, specifically cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and hydrogen sulfide (H2S) . These compounds play critical roles in a variety of physiological and pathological processes . The This compound is designed to selectively detect these thiols, which is very important in basic research and disease diagnosis .

Mode of Action

The This compound interacts with its targets through a reaction-based mechanism. It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites . The probe uses the acrylate group as a thiol-recognition site, which endows it with better selectivity for Cys . This interaction results in the formation of a covalent bond between the probe and the thiol group of the target molecule .

Biochemical Pathways

The This compound affects various biochemical pathways. Cysteine thiols are involved in a diverse set of biological transformations, including nucleophilic and redox catalysis, metal coordination, and formation of both dynamic and structural disulfides . The probe’s interaction with cysteine can influence these processes. For instance, the probe’s reaction with cysteine can lead to the formation of disulfide bonds, which are crucial for maintaining tertiary and quaternary protein structures .

Pharmacokinetics

The pharmacokinetics of the This compound It is known that the probe possesses each of the characteristics of an ideal pharmacophore probe . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The probe’s ability to selectively react with thiol-containing compounds suggests that it may have good bioavailability .

Result of Action

The This compound ’s action results in the selective detection of thiol-containing compounds. This is achieved through the formation of a covalent bond between the probe and the thiol group of the target molecule . The probe’s reaction with cysteine can lead to changes in the biochemical pathways involving cysteine, potentially influencing processes such as redox catalysis and metal coordination .

Action Environment

The action of the This compound can be influenced by various environmental factors. For instance, the probe’s reactivity with thiol-containing compounds can be affected by the presence of other reactive species in the environment . Additionally, the probe’s stability and efficacy may be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

The Cysteine Thiol Probe is principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The primary targets of the this compound are cysteine residues in proteins and peptides . The this compound is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Cellular Effects

The this compound influences cell function by enabling the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . It can also be used to study the association of thiolated oligonucleotides with hybridization- or ligation-based nucleic acid detection applications and with thiouridine-modified tRNA for studying its association with protein synthesis machinery .

Molecular Mechanism

The this compound exerts its effects at the molecular level by reacting with thiol groups in proteins and peptides . It can engage with enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Temporal Effects in Laboratory Settings

It is known that adding cysteine, glutathione, or mercaptosuccinic acid to the reaction mixture will quench the reaction of the this compound, forming highly water-soluble adducts that are easily removed by dialysis or gel filtration .

Metabolic Pathways

It is known that the this compound can react with thiol groups in proteins and peptides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les sondes thiol de cystéine sont généralement synthétisées par une série de réactions organiques. Une méthode courante implique la réaction d'un colorant réactif au thiol avec un peptide ou une protéine contenant de la cystéine. Les conditions de réaction incluent souvent des températures douces et un pH neutre pour préserver l'intégrité de la protéine ou du peptide marqué .

Méthodes de production industrielle : Dans les environnements industriels, la production de sondes thiol de cystéine implique des techniques de synthèse organique à grande échelle. Ces méthodes utilisent souvent des équipements de synthèse automatisés pour garantir un rendement et une pureté élevés. Le processus comprend la purification du produit final en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse pour confirmer la structure et la pureté de la sonde .

Analyse Des Réactions Chimiques

Types de réactions : Les sondes thiol de cystéine subissent diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfinique, sulfinique et sulfonique.

Réduction : Les disulfures formés à partir de groupes thiol peuvent être réduits en thiols libres.

Substitution : Les groupes thiol peuvent participer à des réactions de substitution nucléophile avec des électrophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine.

Substitution : Halogénures d'alkyle ou maléimides dans des conditions douces.

Principaux produits :

Oxydation : Disulfures, acide sulfinique, acide sulfinique, acide sulfonique.

Réduction : Thiols libres.

Substitution : Dérivés de cystéine alkylés.

4. Applications de la recherche scientifique

Les sondes thiol de cystéine ont une large gamme d'applications en recherche scientifique :

Chimie : Utilisées pour étudier la réactivité et la modification des résidus de cystéine dans les protéines.

Biologie : Employées dans la détection et la quantification des groupes thiol dans les échantillons biologiques.

Médecine : Utilisées dans le développement d'outils de diagnostic et d'agents thérapeutiques ciblant les résidus de cystéine.

Industrie : Appliquées dans la production de biosenseurs et d'autres dispositifs analytiques

5. Mécanisme d'action

Le mécanisme d'action des sondes thiol de cystéine implique la modification covalente du groupe thiol dans les résidus de cystéine. Cette modification peut modifier la structure et la fonction de la protéine ou du peptide, permettant aux chercheurs d'étudier ses propriétés. Les cibles moléculaires de ces sondes sont les groupes thiol des résidus de cystéine, et les voies impliquées comprennent les réactions d'addition et de substitution nucléophiles .

Applications De Recherche Scientifique

Cysteine thiol probes have a wide range of applications in scientific research:

Chemistry: Used to study the reactivity and modification of cysteine residues in proteins.

Biology: Employed in the detection and quantification of thiol groups in biological samples.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cysteine residues.

Industry: Applied in the production of biosensors and other analytical devices

Comparaison Avec Des Composés Similaires

Les sondes thiol de cystéine sont uniques dans leur spécificité pour les groupes thiol. Des composés similaires incluent :

Sondes thiol d'homocystéine : Ciblent les résidus d'homocystéine.

Sondes thiol de glutathion : Ciblent les résidus de glutathion.

Sondes de sulfure d'hydrogène : Ciblent les molécules de sulfure d'hydrogène

Comparées à ces composés similaires, les sondes thiol de cystéine sont particulièrement utiles pour étudier les modifications et les interactions spécifiques à la cystéine dans les protéines et les peptides .

Propriétés

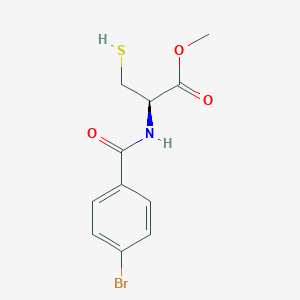

IUPAC Name |

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHQHTYCQKQLI-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

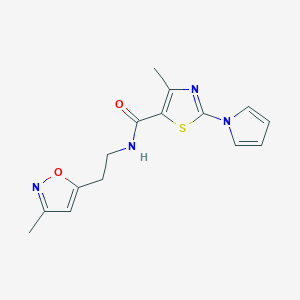

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2712790.png)

![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2712791.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2712807.png)